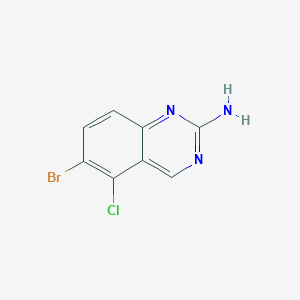
1-methyl-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole and triazole derivatives are widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, anticancer, antiviral, and antiparasitic activities . The compound you mentioned seems to be a derivative of these classes of compounds.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, 1,3,5-triazine derivatives can be prepared by conventional methods or by using microwave irradiation .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
These compounds can undergo various chemical reactions depending on their functional groups . For instance, a nitro group makes the nitroethylene substructure a good Michael acceptor .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
A study focused on the synthesis of novel compounds , including those with triazole carboxamide groups, indicating their importance in creating new molecules with potential biological or chemical utility. These compounds are often explored for their potential as intermediates in pharmaceutical synthesis or as ligands in the development of new metal complexes with catalytic or therapeutic applications (Kumar et al., 2012).
Anticancer Applications
Research on structurally similar 1,2,3-triazole derivatives shows significant interest in their anticancer properties. A particular study synthesizing anticancer nucleosides based on 1,2,4-triazole nucleosides demonstrates the potential of triazole derivatives in medicinal chemistry, especially in developing new therapeutic agents (Lei et al., 2014).
Catalytic Applications
Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands have been synthesized and characterized, indicating the role of such compounds in catalytic oxidation and transfer hydrogenation reactions . This reflects the potential utility of triazole carboxamides in catalysis, potentially offering new pathways for chemical transformations (Saleem et al., 2013).
Antimicrobial Properties
Another study introduces 1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents, providing insights into the utility of triazole derivatives in combating microbial infections. This suggests that compounds like "1-methyl-N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide" could be explored for their antimicrobial efficacy, contributing to the development of new antibiotics or antifungal agents (Pokhodylo et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-7-10(13-14-15)11(16)12-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOLQNBPJBWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,8-dimethylchromen-2-one](/img/structure/B2731783.png)
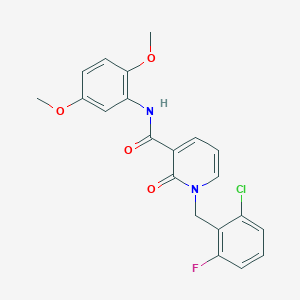


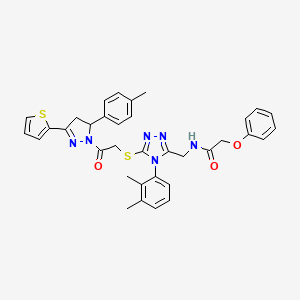

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2731794.png)

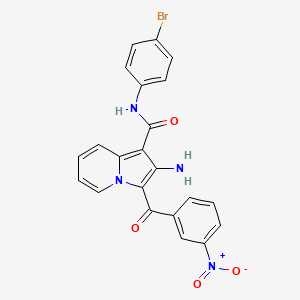
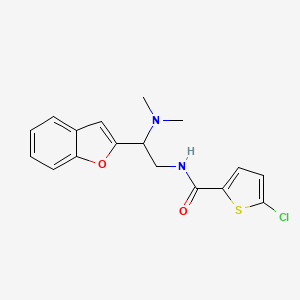
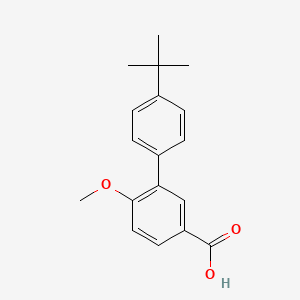
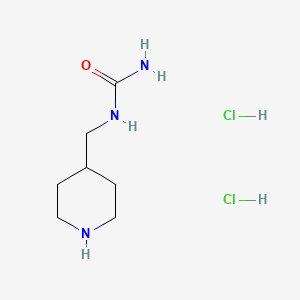
![(2S)-N-(3,5-dimethylcyclohexyl)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2731803.png)
